Tetrahydrofuran-2-ylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Tetrahydro-2-furanylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a quinoline core, a benzodioxole group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzodioxole group, and the attachment of the dimethylamino phenyl group. Common synthetic routes may involve:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Dimethylamino Phenyl Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and dimethylamino phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted benzodioxole and dimethylamino phenyl compounds.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-(1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol
Uniqueness
Tetrahydro-2-furanylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its quinoline core, benzodioxole group, and dimethylamino phenyl group make it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(1,3-benzodioxol-5-yl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-18-28(31(35)37-16-23-5-4-12-36-23)29(20-8-11-26-27(15-20)39-17-38-26)30-24(32-18)13-21(14-25(30)34)19-6-9-22(10-7-19)33(2)3/h6-11,15,21,23,29,32H,4-5,12-14,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUGDUFSUXMES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)N(C)C)C4=CC5=C(C=C4)OCO5)C(=O)OCC6CCCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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